![molecular formula C16H21ClN4O B14583235 N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea CAS No. 61220-20-0](/img/structure/B14583235.png)
N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea is a compound that features a unique combination of an indole ring and a piperidine moiety. The indole ring is a significant heterocyclic system found in many natural products and drugs, known for its biological activity . The piperidine moiety is also prevalent in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst.
Attachment of the Piperidine Moiety: The piperidine moiety can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a piperidine derivative under basic conditions.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, reduced indole and piperidine derivatives, and oxindole derivatives .
Scientific Research Applications
N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea involves its interaction with specific molecular targets. The indole ring can intercalate with DNA, affecting gene expression and cell proliferation . The piperidine moiety can interact with various receptors, modulating their activity . These interactions lead to the compound’s biological effects, such as inducing apoptosis in cancer cells and inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}urea: Similar structure but lacks the chlorine atom on the indole ring.
N-{1-[2-(5-Fluoro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea: Contains a fluorine atom instead of chlorine.
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}carbamate: Similar structure but with a carbamate group instead of urea.
Uniqueness
N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea is unique due to the presence of the chlorine atom on the indole ring, which can enhance its biological activity and specificity . This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Properties
CAS No. |
61220-20-0 |
|---|---|
Molecular Formula |
C16H21ClN4O |
Molecular Weight |
320.82 g/mol |
IUPAC Name |
[1-[2-(7-chloro-1H-indol-3-yl)ethyl]piperidin-4-yl]urea |
InChI |
InChI=1S/C16H21ClN4O/c17-14-3-1-2-13-11(10-19-15(13)14)4-7-21-8-5-12(6-9-21)20-16(18)22/h1-3,10,12,19H,4-9H2,(H3,18,20,22) |
InChI Key |
NWEAICSWBMPBMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)N)CCC2=CNC3=C2C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene](/img/structure/B14583152.png)
silane](/img/structure/B14583153.png)
![3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl-](/img/structure/B14583160.png)
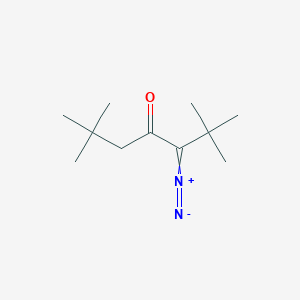
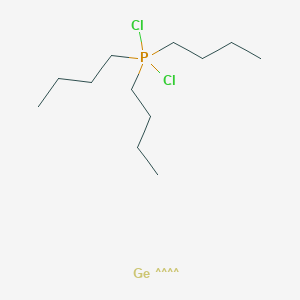
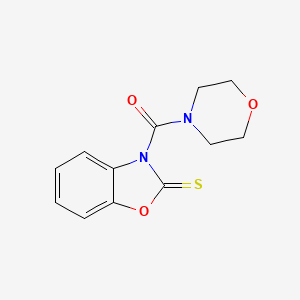
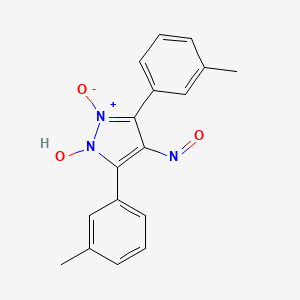
![3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one](/img/structure/B14583201.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14583207.png)


![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline](/img/structure/B14583217.png)
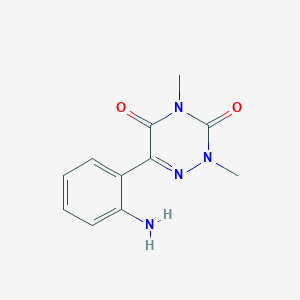
![(7-Oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B14583232.png)
